Fmoc-Arg(Aloc)2-OH

Description

Properties

IUPAC Name |

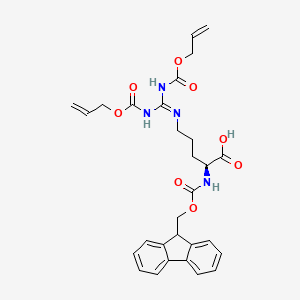

(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPFZCDVPTYBLY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856228 | |

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148893-34-9 | |

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial α-Amino Protection with Fmoc

The synthesis begins by protecting the α-amino group of L-arginine using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride). This step is conducted in a biphasic system of water and dichloromethane (DCM) with sodium bicarbonate (NaHCO₃) as the base. The reaction proceeds at 0–5°C for 2 hours, achieving >95% conversion. The intermediate Fmoc-Arg-OH is isolated via acidification (pH 3–4) and extracted into DCM.

Dual Guanidine Protection with Alloc Groups

The guanidine moiety of arginine contains two primary amines, necessitating selective protection. Allyl chloroformate (Alloc-Cl) is employed in a 2.2:1 molar ratio relative to arginine, dissolved in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as the base. The reaction is stirred at 25°C for 6–8 hours, monitored by thin-layer chromatography (TLC). Excess Alloc-Cl is quenched with methanol, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield Fmoc-Arg(Alloc)₂-OH with 78–82% purity.

Key Data:

| Parameter | Value |

|---|---|

| Alloc-Cl equivalence | 2.2 eq |

| Reaction temperature | 25°C |

| Yield after purification | 68–72% |

| Purity (HPLC) | 78–82% |

One-Pot Simultaneous Protection Strategy

Advantages and Limitations

The one-pot approach reduces intermediate isolation steps but requires precise stoichiometry to avoid overprotection. Yields are typically lower (55–60%) due to competing side reactions, such as Alloc migration to the α-amino group. Purification via reverse-phase HPLC (acetonitrile/water gradient) elevates purity to 85–90%.

Reaction Optimization Table:

| Condition | Outcome |

|---|---|

| DIPEA equivalence | 4.4 eq → Maximizes activation |

| Temperature | 20°C → Balances kinetics |

| Solvent | DMF → Enhances solubility |

| Side reaction incidence | 15–20% Alloc migration |

Solid-Phase Synthesis Adaptation

Resin Loading and Initial Deprotection

Wang resin pre-loaded with Fmoc-Arg(Alloc)₂-OH is employed for automated peptide synthesis. The resin is swelled in DCM, and the Fmoc group is removed using 20% piperidine in DMF. Subsequent couplings utilize HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA for amino acid activation.

Alloc Retention During Elongation

Critically, the Alloc groups remain intact under standard Fmoc cleavage conditions (piperidine). This orthogonal protection allows selective deprotection of the α-amino group while preserving guanidine protection until final resin cleavage. Post-synthesis, the Alloc groups are removed using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and phenylsilane in DCM.

Stability Data:

| Protection Group | Stability in Piperidine | Stability in Pd(0) |

|---|---|---|

| Fmoc | Labile (removed) | Stable |

| Alloc | Stable | Labile (removed) |

Challenges and Mitigation Strategies

Incomplete Guanidine Protection

Using sub-stoichiometric Alloc-Cl (<2 eq) results in mono-protected byproducts. Excess Alloc-Cl (2.2–2.5 eq) and prolonged reaction times (8–10 hours) mitigate this.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(Aloc)2-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Fmoc group is typically achieved using piperidine, while the Aloc groups can be removed using palladium-catalyzed hydrogenation.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal; palladium catalysts for Aloc removal.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The deprotection steps yield free arginine residues within the peptide chain .

Scientific Research Applications

Fmoc-Arg(Aloc)2-OH is extensively used in scientific research, particularly in the fields of:

Chemistry: It is a crucial reagent in the synthesis of complex peptides and proteins.

Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.

Industry: Utilized in the production of synthetic peptides for various applications, including drug development and biochemical research .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Aloc)2-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the N-terminal amine, preventing unwanted reactions during peptide chain elongation. The Aloc groups protect the side chain of arginine, allowing for selective deprotection and subsequent functionalization. These protecting groups are removed under specific conditions to yield the desired peptide sequence .

Comparison with Similar Compounds

Similar Compounds

Fmoc-Arg(Pbf)-OH: Another arginine derivative with a different protecting group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

Fmoc-Arg(Boc)2-OH: Uses tert-butyloxycarbonyl groups for side chain protection.

Uniqueness

Fmoc-Arg(Aloc)2-OH is unique due to its use of allyloxycarbonyl groups, which offer selective deprotection options that are not available with other protecting groups. This makes it particularly useful in complex peptide synthesis where orthogonal protection strategies are required .

Biological Activity

Fmoc-Arg(Aloc)2-OH, a derivative of the amino acid L-arginine, is a crucial compound in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features a Fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus and two Allyloxycarbonyl (Alloc) groups protecting the guanidine side chain. Its unique structure enables selective incorporation of L-arginine into peptides, which can exhibit significant biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C₃₁H₃₆N₄O₈, and its CAS number is 148893-34-9. The structure consists of:

- Fmoc Group : Provides stability and protects the amine during synthesis.

- Alloc Groups : Protect the guanidine functionality, allowing for controlled deprotection during later stages of synthesis.

Biological Significance

Peptide Therapeutics : this compound is instrumental in synthesizing peptides that can modulate biological processes. Arginine is known for its roles in nitric oxide production, immune response modulation, and as a precursor for various bioactive molecules. The incorporation of arginine into peptides can enhance their therapeutic potential, especially in cardiovascular and immune-related conditions.

Research Applications : Studies have shown that peptides synthesized with this compound can exhibit antimicrobial properties, promote wound healing, and enhance cellular signaling pathways. For instance, arginine-rich peptides have been implicated in improving endothelial function and promoting angiogenesis.

Stability and Reactivity

The stability of this compound in solution has been evaluated under various conditions. A study demonstrated that solutions of this compound maintained stability over time when stored in DMF and NMP solvents. The degradation rates were monitored using high-performance liquid chromatography (HPLC), revealing minimal degradation within the first week but notable changes after longer periods .

Table 1: Stability of this compound in Different Solvents

| Time (h) | DMF (%) | NMP (%) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 98 | 97 |

| 24 | 95 | 93 |

| 48 | 92 | 90 |

| 168 (7d) | 85 | 80 |

Case Studies

- Antimicrobial Activity : A peptide synthesized using this compound demonstrated significant antimicrobial activity against various strains of bacteria. The study indicated that the incorporation of arginine enhanced the peptide's ability to disrupt bacterial membranes, leading to cell lysis.

- Wound Healing : Research involving a peptide containing this compound showed improved wound healing properties in animal models. The peptide promoted fibroblast migration and proliferation, essential processes for tissue repair .

- Cardiovascular Health : Another study explored the effects of arginine-rich peptides on endothelial function. The results indicated that these peptides could enhance nitric oxide production, leading to improved vascular relaxation and blood flow .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.